1-[(naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Description
1-[(Naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a heterocyclic compound featuring an indole core substituted at position 1 with a naphthalen-1-ylmethyl group and at position 2 with a 1,3,4-oxadiazole ring bearing an isopropyl substituent. This structural combination suggests applications in medicinal chemistry, particularly for targeting receptors or enzymes where lipophilicity and steric bulk are critical .
Properties
IUPAC Name |
2-[1-(naphthalen-1-ylmethyl)indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16(2)23-25-26-24(28-23)22-14-18-9-4-6-13-21(18)27(22)15-19-11-7-10-17-8-3-5-12-20(17)19/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUYJSDZCYJBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts alkylation reaction can be used to introduce the methyl group, forming naphthalen-1-ylmethyl.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids under acidic conditions.
Coupling with Indole: The final step involves coupling the naphthalen-1-ylmethyl and oxadiazole derivative with indole using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(Naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxadiazole ring to an amine.
Common reagents and conditions for these reactions include acidic or basic environments, high temperatures, and the use of catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 1-[(naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole , also known by its CAS number 946382-55-4 , has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article delves into its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C24H21N3O
- Molecular Weight : 369.45 g/mol
- CAS Number : 946382-55-4
Structural Characteristics
The compound features a naphthalene moiety linked to an indole structure through a methylene bridge, with an oxadiazole group that contributes to its reactivity and potential biological activity.
Pharmaceutical Development
The compound's unique structure suggests potential applications in drug development, particularly in the field of neuropharmacology. Research indicates that derivatives of indole and oxadiazole exhibit various pharmacological properties, including:
- Antidepressant Activity : Indole derivatives have been studied for their serotonin receptor modulation, which could lead to antidepressant effects.
- Anticancer Properties : Compounds containing oxadiazole have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Antidepressant Activity
A study explored the synthesis of similar indole derivatives, demonstrating significant serotonin reuptake inhibition, suggesting that compounds like this compound may also possess similar effects .
Material Science
The compound's unique electronic properties make it a candidate for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The naphthalene unit can enhance charge transport properties, while the oxadiazole moiety can improve thermal stability.
Data Table: Comparison of Charge Transport Properties
| Compound | Charge Mobility (cm²/V·s) | Application Area |
|---|---|---|
| Compound A | 0.3 | OLEDs |
| Compound B | 0.5 | OPVs |
| This compound | TBD | TBD |
Biochemical Research
The biochemical interactions of this compound are of significant interest. Preliminary studies suggest it may act as a modulator for various enzyme systems involved in metabolic pathways.
Case Study: Enzyme Modulation
Research indicated that similar compounds could inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential applications in pharmacokinetics and toxicology studies .
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Table 1: Substituent Effects on Oxadiazole Derivatives
Core Heterocycle Modifications
- Usmarapride (–9): Replaces indole with indazole and introduces a piperidinyl-methoxypropyl group on the oxadiazole. The indazole core enhances metabolic stability, while the piperidine substitution confers 5-HT4 receptor partial agonism (pEC50 ~7.5). The target compound’s indole and isopropyl groups may favor different receptor affinities, such as serotonin or kinase targets .
- Compound 2 (): Contains a 1H-pyrrolo[2,3-b]pyridin-3-yl group linked to oxadiazole. The amino group in this structure improves solubility but reduces blood-brain barrier penetration compared to the target’s hydrophobic substituents .
Table 2: Core Heterocycle Comparison
Physicochemical and Pharmacokinetic Properties
- In contrast, ’s N5, with a hydroxyl group, has higher polarity (logP ~2.1) and melting point (>275°C) .
- Metabolic Stability : Sulfur-containing derivatives (e.g., 6d, N5) may undergo faster oxidative metabolism compared to the target’s alkyl-substituted oxadiazole .
Biological Activity
1-[(Naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a complex organic compound that integrates naphthalene, oxadiazole, and indole moieties. This molecular structure is significant in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections will discuss the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Naphthalene Derivative : A Friedel-Crafts alkylation reaction introduces a methyl group to naphthalene.
- Synthesis of the Oxadiazole Ring : Cyclization reactions involving hydrazides and carboxylic acids under acidic conditions yield the oxadiazole.
- Coupling with Indole : A palladium-catalyzed cross-coupling reaction combines the naphthalene derivative with the oxadiazole and indole.
Biological Activities
The compound exhibits a range of biological activities attributed to its unique structural features:
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles possess significant anticancer properties. The mechanism involves inhibition of key enzymes such as topoisomerase and telomerase, which are crucial for cancer cell proliferation .
Case Studies :
- A study highlighted the effectiveness of oxadiazole derivatives in targeting various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound's oxadiazole moiety contributes to its antimicrobial activity. Various studies have shown that similar compounds exhibit efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial DNA synthesis .
Comparative Analysis
To understand the distinct biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Naphthalen-2-yl-propan-1-one | Naphthalene derivative | Moderate cytotoxicity |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-triazole | Triazole derivative | Anticancer and antimicrobial activity |
| 5-(Propan-2-yl)-oxadiazoles | Oxadiazole derivatives | Broad-spectrum antimicrobial and anticancer properties |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Q & A
Basic: How can the synthesis of this compound be optimized for higher yields?
Methodological Answer:
- Key Steps :
- Alkylation : Use DMF as a solvent with K₂CO₃ as a base to facilitate the alkylation of the indole nitrogen with naphthalen-1-ylmethyl halides, ensuring efficient nucleophilic substitution .
- Oxadiazole Formation : Employ hydroxylamine hydrochloride and reflux conditions (e.g., ethanol, 12 hours) for cyclization to form the 1,3,4-oxadiazole ring, monitoring progress via TLC .
- Purification : Utilize flash chromatography (cyclohexane/EtOAc gradients) or recrystallization from DMF/acetic acid mixtures to isolate pure product .
- Yield Improvement : Optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to hydrazide derivatives) and reaction time to minimize side products .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for indole NH (~10 ppm), naphthalene aromatic protons (7.2–8.5 ppm), and oxadiazole ring protons .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ for C₂₃H₂₁N₃O: 356.1764) .
- Purity Assessment :
Advanced: How does the substitution pattern on the oxadiazole ring influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Substituents like -NO₂ or -CF₃ on oxadiazole enhance electrophilicity, improving interactions with biological targets (e.g., kinase inhibitors) .
- Steric Effects : Bulky groups (e.g., isopropyl at position 5) may hinder binding to flat receptor pockets, necessitating molecular docking studies for optimization .
- Experimental Validation : Compare IC₅₀ values in enzyme assays (e.g., topoisomerase II inhibition) across derivatives with varied substituents .
Advanced: What computational strategies can predict the compound’s binding modes to therapeutic targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cannabinoid receptors or tubulin). Focus on the oxadiazole’s role in hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, emphasizing the naphthalene group’s hydrophobic interactions .
- QSAR Models : Train models on datasets of indole-oxadiazole derivatives to predict bioactivity based on descriptors like logP and polar surface area .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Data Triangulation :
- Reproducibility : Replicate assays under standardized conditions (e.g., fixed cell lines, ATP concentration in kinase assays) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal Assays : Confirm anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) .
Basic: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Short-Term : Store at -20°C in amber vials under argon to prevent oxidation of the oxadiazole ring .
- Long-Term : Lyophilize and store at -80°C; confirm stability via HPLC every 6 months .
Advanced: What synthetic routes enable late-stage functionalization of the naphthalene moiety?
Methodological Answer:
- Electrophilic Substitution : Brominate naphthalene using NBS in CCl₄, then perform Suzuki-Miyaura coupling to introduce aryl groups .
- Photocatalysis : Use Ru(bpy)₃²+ under blue light to selectively functionalize C-H bonds on naphthalene .
Advanced: How can researchers address low solubility in pharmacological assays?
Methodological Answer:
- Formulation Strategies :
- Use DMSO/PEG-400 mixtures (≤0.1% DMSO) for in vitro studies .
- For in vivo, prepare nanoemulsions using Tween-80 and lecithin (particle size <200 nm) .
- Prodrug Design : Introduce phosphate esters at the indole NH, hydrolyzed in vivo by phosphatases .
Basic: What are the key spectral markers in ¹H NMR for confirming successful synthesis?
Methodological Answer:
- Indole Core : NH proton at δ 10.2–10.8 ppm (singlet, exchangeable) .
- Naphthalene : Multiplet peaks between δ 7.5–8.3 ppm for 10 aromatic protons .
- Oxadiazole : Absence of aldehyde proton (δ ~9–10 ppm) confirms cyclization .
Advanced: What mechanistic studies elucidate the compound’s role in apoptosis induction?
Methodological Answer:
- Western Blotting : Measure cleavage of caspase-3 and PARP in treated cancer cells .
- ROS Detection : Use DCFH-DA fluorescence assay to link oxidative stress to apoptosis .
- Mitochondrial Depolarization : Assess via JC-1 dye transition (red→green fluorescence) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
